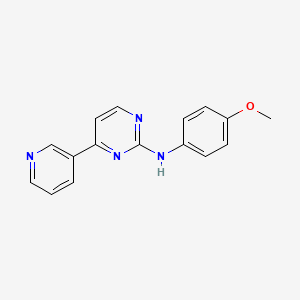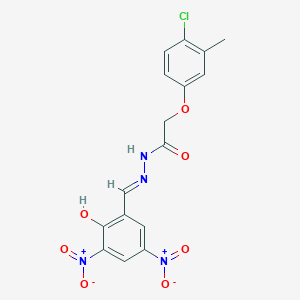![molecular formula C21H23N3O3 B6089413 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as NAPPP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease oxidative stress and inflammation, which may be beneficial for treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for further research. However, one limitation is its relatively low solubility in water, which may complicate its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential for treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential for treating drug addiction, as it has been shown to modulate dopamine neurotransmission. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine and its potential therapeutic applications.
Méthodes De Synthèse
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a one-pot reaction involving the condensation of 4-nitrobenzoyl chloride, N-phenylpiperazine, and cinnamaldehyde in the presence of a base. The reaction yields 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine as a yellow solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential as an antipsychotic and antidepressant agent. It has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of schizophrenia and depression. In addition, 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(17-19-8-10-20(11-9-19)24(26)27)23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCCXVIZMFBSW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)